molecular formula C8H9NO2 B6649413 N-(furan-3-ylmethyl)prop-2-enamide

N-(furan-3-ylmethyl)prop-2-enamide

Cat. No.: B6649413
M. Wt: 151.16 g/mol
InChI Key: HRERCVODWDDSJU-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)prop-2-enamide is an acrylamide derivative featuring a furan-3-ylmethyl substituent on the nitrogen atom. Acrylamides are widely studied for their applications in polymer chemistry, medicinal chemistry, and materials science due to their reactive α,β-unsaturated carbonyl system.

Properties

IUPAC Name

N-(furan-3-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-8(10)9-5-7-3-4-11-6-7/h2-4,6H,1,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRERCVODWDDSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Features

The substituent on the acrylamide nitrogen significantly impacts electronic and steric properties:

  • N-(furan-3-ylmethyl)prop-2-enamide : The furan-3-ylmethyl group is electron-rich due to the oxygen atom in the furan ring, which may enhance resonance stabilization of the acrylamide moiety.
  • N-Phenylprop-2-enamide derivatives (e.g., (2E)-N-Phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (2a) ): Phenyl groups with electron-withdrawing substituents (e.g., -CF₃) reduce electron density on the acrylamide, altering reactivity in polymerization or nucleophilic addition reactions.
  • N-(4-Chlorophenyl)-N-hydroxypropanamide derivatives (e.g., compounds 6–10 ): Chlorine substituents introduce moderate electron withdrawal, while hydroxamic acid groups add hydrogen-bonding capabilities.
Table 1: Structural Comparison of Selected Acrylamides
Compound Substituent Electronic Effect Key Structural Feature
This compound Furan-3-ylmethyl Electron-donating (furan O) Heterocyclic, α,β-unsaturated
(2E)-N-Phenylprop-2-enamide (2a) Phenyl with -CF₃ Electron-withdrawing (-CF₃) Aromatic, halogenated
N-(4-Chlorophenyl)-propanamide (6) 4-Chlorophenyl Moderate electron-withdrawing Halogenated, planar
N-Methylolacrylamide Hydroxymethyl Polar, hydrophilic Hydroxyl group for crosslinking

Physical Properties

  • Melting Points :
    • Trifluoromethylphenyl derivatives (e.g., compound 1p: 147–149°C; 2a: 154–157°C) exhibit higher melting points due to crystalline packing enhanced by halogenated groups.
    • This compound is expected to have moderate melting points (100–150°C), influenced by the furan ring’s planarity and intermolecular hydrogen bonding.
  • Solubility :
    • Hydroxamic acids (e.g., compounds 6–10 ) show increased solubility in polar solvents due to -NHOH groups.
    • Furan-substituted acrylamides may exhibit improved solubility in organic solvents compared to purely aromatic derivatives.

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